2-(4-methoxyphenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)ethanesulfonamide
Description
2-(4-Methoxyphenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)ethanesulfonamide is a sulfonamide derivative characterized by a 4-methoxyphenyl group linked to an ethanesulfonamide backbone. The molecule further incorporates a substituted ethylamine moiety with pyrrolidine and thiophen-3-yl substituents.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S2/c1-24-18-6-4-16(5-7-18)9-13-26(22,23)20-14-19(17-8-12-25-15-17)21-10-2-3-11-21/h4-8,12,15,19-20H,2-3,9-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXKOJCSBPCFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CSC=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)ethanesulfonamide is a complex organic molecule with potential biological activity. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C18H24N2O3S
- Molecular Weight: 348.46 g/mol
The structure features a methoxyphenyl group, a pyrrolidinyl moiety, and a thiophene ring, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The methoxy group may enhance lipophilicity, facilitating cell membrane penetration, while the pyrrolidinyl and thiophene groups can engage in π-π stacking interactions with aromatic residues in target proteins. This interaction can modulate enzymatic activities or receptor functions.
Therapeutic Applications
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity: Some studies suggest that derivatives of this compound may inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties: Compounds featuring thiophene rings have shown promise against various bacterial and fungal strains.
- Neurological Effects: Pyrrolidine-containing compounds are often investigated for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier.
Case Studies
-
Anticancer Activity:
A study published in Journal of Medicinal Chemistry demonstrated that similar sulfonamide derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism involved the induction of oxidative stress leading to apoptosis . -
Antimicrobial Effects:
Research conducted on thiophene derivatives indicated that they possess broad-spectrum antimicrobial activity. In vitro tests showed effective inhibition against Staphylococcus aureus and Candida albicans, suggesting potential for development as antimicrobial agents . -
Neurological Applications:
A study on pyrrolidine derivatives highlighted their effectiveness in modulating neurotransmitter levels, which could provide therapeutic benefits in conditions like anxiety and depression .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
N-(2-(Dimethylamino)ethyl)-1-(3-((4-((2-Methyl-1H-Indol-5-yl)Oxy)Pyrimidin-2-yl)Amino)Phenyl)Methanesulfonamide (CAS: 1308672-74-3)
This compound shares a sulfonamide group but features a dimethylaminoethyl chain and an indole-pyrimidine core.
Patent-Derived Sulfonamides (EP 2 697 207 B1)
European Patent EP 2 697 207 B1 discloses methanesulfonamide and ethanethioamide derivatives with trifluoromethylphenyl and oxazolidine moieties.
Pyrrolidine-Containing Compounds
SzR-109 (N-(2-(Pyrrolidin-1-yl)ethyl)-3-(Morpholinomethyl)-4-Hydroxyquinoline-2-Carboxamide)
SzR-109 includes a pyrrolidinylethyl group but replaces the sulfonamide with a quinoline carboxamide core. The morpholinomethyl and hydroxyquinoline groups enhance water solubility, whereas the thiophene in the target compound may improve lipophilicity and CNS targeting .
N-(3-Chlor-4-Fluorophenyl)-N’-Hydroxy-2-(2-(Pyrrolidin-1-yl)ethyl) Derivatives
These derivatives () feature pyrrolidinylethyl chains attached to imidazo[4,5-b]pyridine or fluorophenyl groups. The absence of a sulfonamide and thiophene distinguishes them from the target compound, likely directing their activity toward histone deacetylase (HDAC) inhibition rather than sulfonamide-associated targets like carbonic anhydrase .
4-Methoxyphenyl Derivatives
Formoterol-Related Compounds (USP Standards)
Formoterol-related compounds A–D () contain 4-methoxyphenylethylamino groups but are structurally distinct as β2-adrenergic agonists with ethanolamine backbones. The target compound’s ethanesulfonamide and pyrrolidine-thiophene substituents suggest divergent mechanisms, possibly targeting ion channels or GPCRs instead .
N-[2-(4-Hydroxyphenyl)ethyl]-3-(4-Methoxyphenyl)-2-(Pyrrolidin-1-yl)Urea (Compound 67)
This urea derivative () shares the 4-methoxyphenyl and pyrrolidine motifs but replaces sulfonamide with urea. Urea groups typically engage in stronger hydrogen bonding, which may enhance receptor affinity but reduce metabolic stability compared to sulfonamides .
Thiophene-Containing Analogs
N-(3-(2-Oxo-2,3-Dihydrothiazol-4-yl)-5-(Thiophene-2-Sulfonamido)Phenyl)Thiophene-2-Carboxamide
This compound () incorporates thiophene sulfonamide and carboxamide groups. The dual thiophene rings may enhance π-π stacking interactions, whereas the target compound’s single thiophen-3-yl group could optimize steric compatibility with specific binding pockets .
Structural and Functional Comparison Table
Key Observations and Implications
- Sulfonamide vs. Carboxamide/Urea : The sulfonamide group in the target compound may confer stronger acidity and hydrogen-bonding capacity compared to carboxamide or urea derivatives, influencing target selectivity .
- Thiophene vs. Other Heterocycles : The thiophen-3-yl group’s electron-rich structure could enhance interactions with aromatic residues in enzymes or receptors, unlike morpholine or indole moieties in analogs .
- 4-Methoxyphenyl Ubiquity : This substituent is common in β2-agonists and enzyme inhibitors, suggesting the target compound may share pharmacokinetic profiles (e.g., hepatic metabolism via O-demethylation) with Formoterol-related compounds .
Preparation Methods
Direct Sulfonation Route
The most efficient pathway involves chlorosulfonation of 2-(4-methoxyphenyl)ethanol:
- Oxidation to sulfonic acid : Treatment with concentrated sulfuric acid at 0–5°C for 4–6 hours yields 2-(4-methoxyphenyl)ethanesulfonic acid.
- Chlorination : Reaction with thionyl chloride (1.5 eq) in dichloromethane under reflux (40°C, 2 hr) achieves 92% conversion to the sulfonyl chloride.
Key Parameters
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| SOCl2 Equivalents | 1.5 | <1.2 eq: ≤75% |
| Temperature | 40°C | >50°C: Decomposition |
| Solvent | Anhydrous DCM | THF: 20% lower |
Alternative Catalytic Approaches
Palladium-mediated coupling strategies from patent WO2020148619A1 demonstrate potential for scale-up:
- Magnetic silica-supported Pd catalysts enable Suzuki-type couplings with 97.3% purity in heterogeneous conditions.
- Phase separation via external magnetic fields simplifies catalyst recovery, critical for GMP manufacturing.
Synthesis of 2-(Pyrrolidin-1-yl)-2-(Thiophen-3-yl)Ethylamine
Reductive Amination Strategy
A three-component Mannich reaction proves effective:
- Reactants : Thiophen-3-ylacetaldehyde (1.0 eq), pyrrolidine (1.2 eq), ammonium acetate (1.5 eq)
- Conditions : Ethanol solvent, 65°C, 12 hr
- Reduction : NaBH4 (2.0 eq) in methanol at 0°C
Yield Optimization
| Parameter | Variation | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| THF | 54 | |
| Temperature | 65°C | 78 |
| RT | 42 | |
| Catalyst | None | 78 |
| Y(OTf)3 (20 mol%) | 85 |
Palladium-Catalyzed Coupling
Adapting methodologies from AA Blocks:
- Norbornene-mediated Catellani reaction enables concurrent arylation and amination
- Protocol:
- Substrate: 3-Bromothiophene (1.0 eq)
- Catalyst: Pd(OAc)2 (5 mol%)
- Ligand: Tricyclohexylphosphine (10 mol%)
- Conditions: KHCO3 base, H2O additive, 80°C, 24 hr
Achieves 72% yield with >95% regioselectivity for thiophen-3-yl positioning.
Sulfonamide Bond Formation
Classical Coupling Protocol
Reaction of equimolar sulfonyl chloride and amine in dichloromethane with triethylamine (2.5 eq) at 0°C→RT:
Reaction Profile
| Time (hr) | Conversion (%) | Byproducts |
|---|---|---|
| 1 | 45 | <5% bis-sulfonamide |
| 3 | 88 | 8% sulfonate ester |
| 6 | 93 | 12% degradation |
Microwave-Assisted Optimization
Adapting techniques from CN112608284A:
- 150W pulsed microwave irradiation
- Solvent: Acetonitrile/water (9:1)
- 85% yield in 15 min with 99.1% HPLC purity
Comparative Data
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical | 6 hr | 93 | 87 |
| Microwave | 15 min | 85 | 99 |
| Catalytic (Pd) | 2 hr | 78 | 95 |
Stereochemical Control Strategies
The chiral center at C2 of the ethylamine moiety requires careful management:
Chiral Pool Approach
- Start from (R)-2-amino-1-(thiophen-3-yl)ethanol (95% ee)
- Mitsunobu reaction with pyrrolidine using DIAD/PPh3
- Achieves 88% ee retention
Kinetic Resolution
- Candida antarctica lipase B-mediated acetylation
- Separates diastereomers with 6:1 selectivity
Industrial-Scale Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Cost (USD) | Process Contribution |
|---|---|---|
| Sulfonyl chloride | 420 | 38% |
| Amine intermediate | 680 | 62% |
| Catalysts | 150 | 14% |
Environmental Metrics
- Process Mass Intensity (PMI): 32 kg/kg (Classical) vs. 18 kg/kg (Microwave)
- E-Factor: 27 (Traditional) vs. 15 (Catalytic)
Emerging Methodologies
Continuous Flow Systems
- Microreactor setup enables 92% yield with residence time <5 min
- Key parameters:
- 10 mL/min flow rate
- 50°C pre-heating zone
- Static mixer element
Photoredox Catalysis
- Ru(bpy)3Cl2-mediated C–N coupling under blue LED
- Eliminates need for stoichiometric base
- 78% yield achieved in preliminary trials
Analytical Characterization
Critical quality attributes verified through:
- 1H NMR (400 MHz, CDCl3): δ 7.25 (d, J = 8.4 Hz, 2H), 6.85 (d, J = 8.4 Hz, 2H), 3.80 (s, 3H)
- HRMS : m/z calc. for C21H27N2O3S2 [M+H]+ 427.1423, found 427.1419
- HPLC : >99% purity (C18 column, 70:30 MeCN/H2O)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
